molecular formula C22H19ClN2O2S2 B11972995 (3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11972995
M. Wt: 443.0 g/mol
InChI Key: ZFEQFGJTVADGTQ-HNENSFHCSA-N
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Description

The compound “(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features multiple functional groups, including a thiazolidinone ring, an indolinone moiety, and a chlorobenzyl group. These structural elements suggest that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, each designed to introduce specific functional groups and structural features. A possible synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.

    Introduction of the Indolinone Moiety: This step might involve the cyclization of an appropriate precursor, such as an ortho-substituted aniline derivative, under oxidative conditions.

    Attachment of the Chlorobenzyl Group: This can be done through a nucleophilic substitution reaction, where the indolinone intermediate reacts with a chlorobenzyl halide.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring and the indolinone moiety can be oxidized under suitable conditions.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity.

    Pathway Interference: The compound might disrupt specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds containing the thiazolidinone ring, known for their biological activity.

    Indolinones: Molecules with the indolinone moiety, often used in medicinal chemistry.

    Chlorobenzyl Derivatives: Compounds featuring the chlorobenzyl group, which can exhibit diverse chemical reactivity.

Uniqueness

The combination of these structural elements in a single molecule makes the compound unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to its individual components.

Properties

Molecular Formula

C22H19ClN2O2S2

Molecular Weight

443.0 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19ClN2O2S2/c1-3-13(2)25-21(27)19(29-22(25)28)18-15-9-5-7-11-17(15)24(20(18)26)12-14-8-4-6-10-16(14)23/h4-11,13H,3,12H2,1-2H3/b19-18-

InChI Key

ZFEQFGJTVADGTQ-HNENSFHCSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)SC1=S

Origin of Product

United States

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